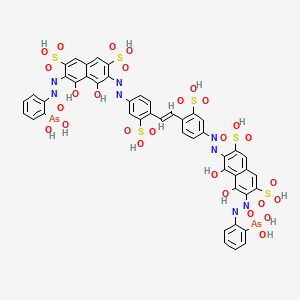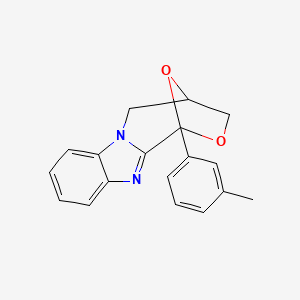
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. Various catalysts, such as FeCl3, can be used to facilitate the reaction . The reaction conditions often include the use of solvents like toluene and temperatures around 110°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with microbial cell walls or DNA, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide include other benzoxazole derivatives such as:
2-Substituted Benzoxazoles: These compounds have similar structures but different substituents, leading to varied properties and applications.
Benzothiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring, resulting in different chemical properties.
Benzimidazoles: These compounds have a nitrogen atom in place of the oxygen atom in the oxazole ring, also leading to different properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74292-36-7 |
|---|---|
Molekularformel |
C14H13IN2O |
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C14H13N2O.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JSZSLRBHOQQXLS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3O2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)






![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

